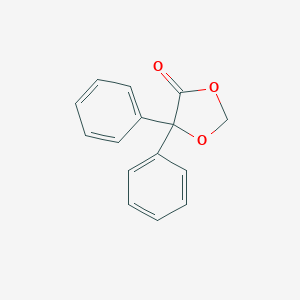
5,5-Diphenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-1,3-dioxolan-4-one, also known as DPP, is a cyclic compound that has been widely studied in the field of organic chemistry. This compound has a unique structure that makes it useful in a variety of applications, including as a building block for more complex molecules. In
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.
Biochemische Und Physiologische Effekte
5,5-Diphenyl-1,3-dioxolan-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. 5,5-Diphenyl-1,3-dioxolan-4-one has also been shown to have anti-tumor effects, as it induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Diphenyl-1,3-dioxolan-4-one in lab experiments is its relatively simple synthesis method and high purity. However, 5,5-Diphenyl-1,3-dioxolan-4-one is not very soluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5,5-Diphenyl-1,3-dioxolan-4-one. One area of interest is its potential use in organic solar cells, as it has good solubility and high electron mobility. Another area of interest is its anti-inflammatory and anti-tumor properties, which could have implications for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 5,5-Diphenyl-1,3-dioxolan-4-one involves the reaction of phthalic anhydride with benzene in the presence of a catalyst, such as aluminum chloride. This reaction results in the formation of 5,5-Diphenyl-1,3-dioxolan-4-one as a white crystalline solid. The purity of the product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5,5-Diphenyl-1,3-dioxolan-4-one has been widely used in scientific research due to its unique structure and properties. It has been utilized as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. 5,5-Diphenyl-1,3-dioxolan-4-one has also been studied for its potential use in organic solar cells, as it has good solubility and high electron mobility.
Eigenschaften
CAS-Nummer |
19962-65-3 |
|---|---|
Produktname |
5,5-Diphenyl-1,3-dioxolan-4-one |
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
5,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
PHDADBHEGQCHPR-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
5,5-Diphenyl-1,3-dioxolan-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



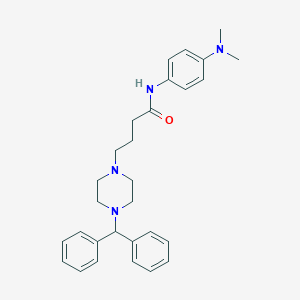
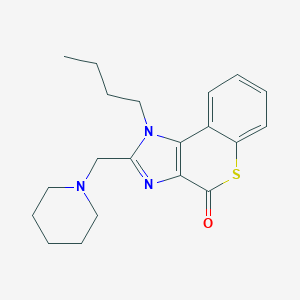
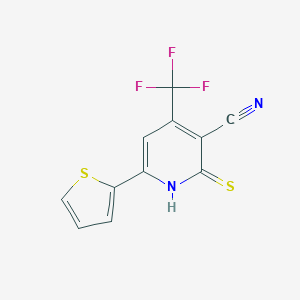
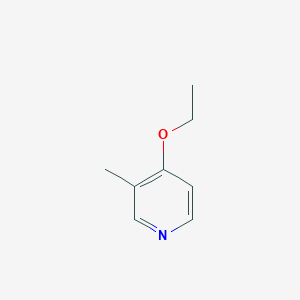
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
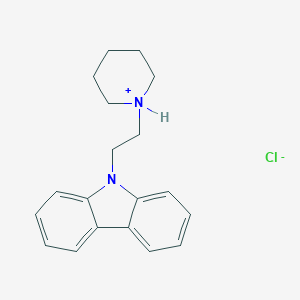
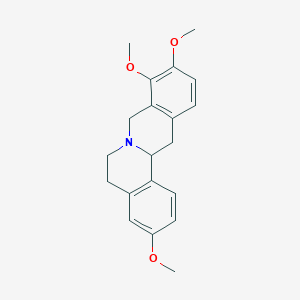
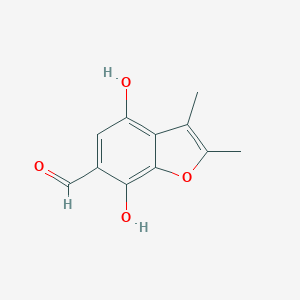
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)
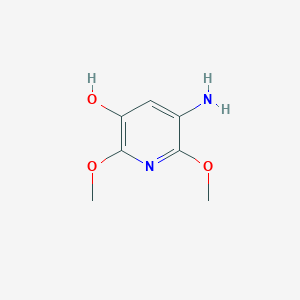
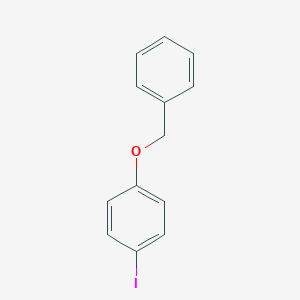
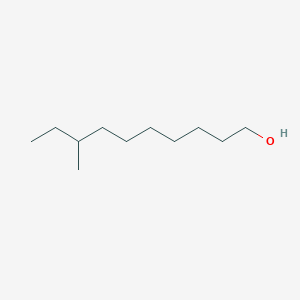
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
